molecular formula C7H10N2O3 B2402508 4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one CAS No. 2089277-14-3

4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one

Cat. No.: B2402508
CAS No.: 2089277-14-3
M. Wt: 170.168
InChI Key: VPDYPMDDRKYBEW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amine with a spirocyclic ketone or aldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one is unique due to its specific spirocyclic structure and the presence of both amino and oxo groups.

Properties

IUPAC Name

4-amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c8-5-7(6(10)12-9-5)1-3-11-4-2-7/h1-4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDYPMDDRKYBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=NOC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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